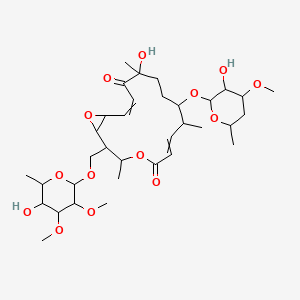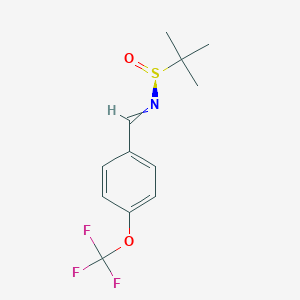![molecular formula C20H27IN2 B14077571 2-{2-[4-(Dipropylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide CAS No. 100301-28-8](/img/structure/B14077571.png)
2-{2-[4-(Dipropylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 2-[2-[4-(dipropylamino)phenyl]ethenyl]-1-methyl-, iodide (1:1) is a chemical compound with the molecular formula C18H25IN2. It is a type of pyridinium salt, which is a class of compounds known for their diverse applications in various fields such as chemistry, biology, and medicine. Pyridinium salts are characterized by the presence of a positively charged pyridinium ion, which is the conjugate acid of pyridine .
Métodos De Preparación
The synthesis of Pyridinium, 2-[2-[4-(dipropylamino)phenyl]ethenyl]-1-methyl-, iodide (1:1) typically involves the reaction of 2-[4-(dipropylamino)phenyl]ethenyl]-1-methylpyridinium with an iodide source. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
Pyridinium, 2-[2-[4-(dipropylamino)phenyl]ethenyl]-1-methyl-, iodide (1:1) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles such as chloride or bromide ions. Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. .
Aplicaciones Científicas De Investigación
Pyridinium, 2-[2-[4-(dipropylamino)phenyl]ethenyl]-1-methyl-, iodide (1:1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biological assays to study cellular processes and as a fluorescent probe for detecting specific biomolecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Pyridinium, 2-[2-[4-(dipropylamino)phenyl]ethenyl]-1-methyl-, iodide (1:1) involves its interaction with specific molecular targets and pathways. The positively charged pyridinium ion can interact with negatively charged biomolecules, leading to changes in their structure and function. This interaction can affect various cellular processes, including signal transduction, enzyme activity, and gene expression .
Comparación Con Compuestos Similares
Pyridinium, 2-[2-[4-(dipropylamino)phenyl]ethenyl]-1-methyl-, iodide (1:1) can be compared with other similar compounds such as:
Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-ethyl-, iodide: This compound has a similar structure but with different alkyl groups, leading to variations in its chemical properties and applications.
Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-, iodide:
Propiedades
Número CAS |
100301-28-8 |
|---|---|
Fórmula molecular |
C20H27IN2 |
Peso molecular |
422.3 g/mol |
Nombre IUPAC |
4-[2-(1-methylpyridin-1-ium-2-yl)ethenyl]-N,N-dipropylaniline;iodide |
InChI |
InChI=1S/C20H27N2.HI/c1-4-15-22(16-5-2)20-13-10-18(11-14-20)9-12-19-8-6-7-17-21(19)3;/h6-14,17H,4-5,15-16H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
QNZMVNPCYKMJRA-UHFFFAOYSA-M |
SMILES canónico |
CCCN(CCC)C1=CC=C(C=C1)C=CC2=CC=CC=[N+]2C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


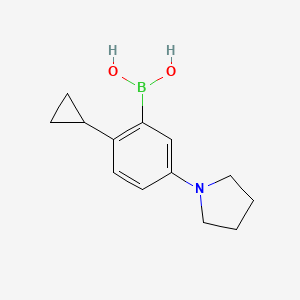
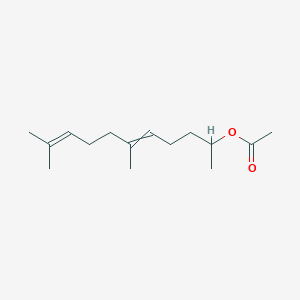
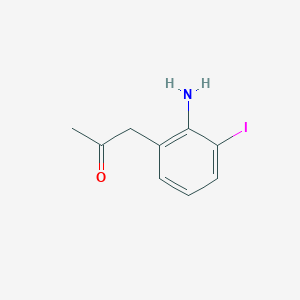
![Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]-](/img/structure/B14077536.png)

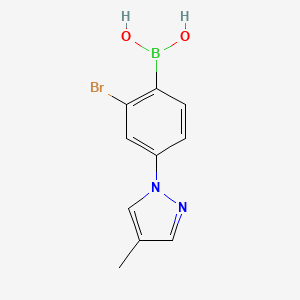
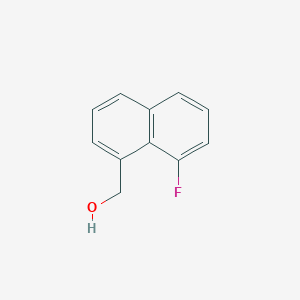
![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14077552.png)
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14077553.png)
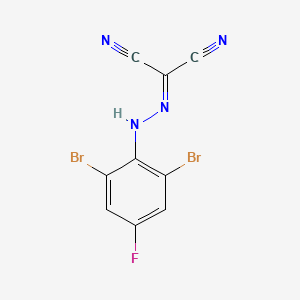
![2-(biphenyl-4-yloxy)-N'-[(Z)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B14077559.png)
